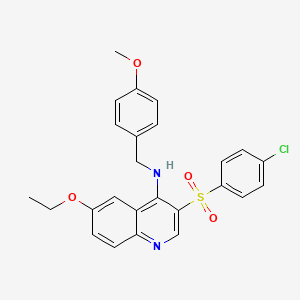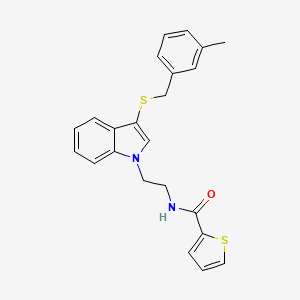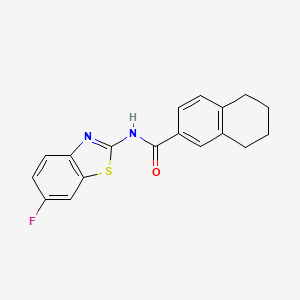
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a hybrid pyrrolidine-2,5-dione derivative that has shown potent anticonvulsant properties . It has been studied for its potential in treating epilepsy, a common and debilitating neurological disorder .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The yield of the compound was reported to be 62.9%, and it appears as a white solid .Physical And Chemical Properties Analysis
The compound has a melting point of 174.5–176.0 °C . It was identified using LC–MS (ESI), with m/z calculated for C20H17N2O3F3 (M + H) + 391.12, found 391.1 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, has shown significant pharmacological potential. For instance, the synthesis and biological assessment of acetamides bearing an 1,2,4-oxadiazole cycle revealed a variety of interesting biological properties. These compounds, synthesized through a multi-step process involving chloropyridines and amidoximes, were evaluated for their pharmacological activity, showcasing the method's applicability in developing functionalized triazolopyridine derivatives with potential biological applications (Karpina et al., 2019).
Antimicrobial and Hemolytic Activity
Another study focused on the antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds exhibited variable antimicrobial activity against selected microbial species, with some showing significant potency. This research underscores the potential of oxadiazole compounds in antimicrobial therapy, highlighting their less toxic profile suitable for further biological screening and application trials (Gul et al., 2017).
Apoptosis Induction and Anticancer Activity
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. SAR studies indicated the importance of substituents for activity, with specific compounds demonstrating in vivo anticancer potential in tumor models. The identification of molecular targets through these studies could inform the development of new anticancer agents (Zhang et al., 2005).
Anticonvulsant Evaluation
The synthesis and anticonvulsant evaluation of indoline derivatives incorporating aryloxadiazole amine and benzothiazole acetamide have provided insights into potential treatments for epilepsy. Among synthesized compounds, specific derivatives demonstrated significant efficacy in standard anticonvulsant models, highlighting the therapeutic promise of oxadiazole derivatives in epilepsy management (Nath et al., 2021).
Electronic and Photophysical Properties
Studies on m-terphenyl oxadiazole derivatives for organic light-emitting diodes (OLEDs) applications have shown that these compounds exhibit high electron mobilities and efficiency in blue, green, and red devices. Such materials could play a crucial role in the development of high-performance OLEDs, with potential applications in displays and lighting (Shih et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5/c16-15(17,18)27-9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFAEYVSVBECMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)


![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)
![Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2681011.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)

